molecular formula C9H11N3O4 B2683924 Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate CAS No. 146294-95-3

Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate

Cat. No.: B2683924
CAS No.: 146294-95-3
M. Wt: 225.204
InChI Key: UQMSOGUSOHTFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate ( 146294-95-3) is a chemical compound with the molecular formula C9H11N3O4 and a molecular weight of 225.20 g/mol . It is offered for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any consumer-related uses and must be handled by qualified personnel in a laboratory setting. As a nitropyridine derivative, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research. Researchers can utilize it to construct more complex molecular architectures for various experimental applications. For comprehensive safety and handling information, including hazard and precautionary statements, please consult the product's Safety Data Sheet (SDS). Analytical data and certificates of analysis (COA) can be provided upon request, subject to availability.

Properties

IUPAC Name

methyl 2-[(3-nitropyridin-2-yl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-6(9(13)16-2)11-8-7(12(14)15)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMSOGUSOHTFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate typically involves the reaction of 3-nitropyridine-2-amine with methyl acrylate under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate can be synthesized through various methods involving the reaction of 3-nitropyridine with appropriate amines and alkylating agents. The compound features a nitropyridine moiety, which enhances its reactivity and biological properties. The presence of the nitro group is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing nitropyridine structures exhibit notable antimicrobial activity. For instance, derivatives of 3-nitropyridine have been shown to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within effective ranges comparable to established antibiotics .

Antiviral Activity

In addition to antibacterial properties, studies have highlighted the potential antiviral activities of nitropyridine derivatives. Compounds similar to this compound have demonstrated efficacy against various viral strains, suggesting their utility in developing antiviral therapies .

Cancer Research

The structural features of this compound make it a candidate for further investigation in cancer research. Compounds with similar nitropyridine scaffolds have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Neurological Disorders

Recent studies also explore the potential of nitropyridine derivatives in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier could position them as valuable candidates for conditions such as Alzheimer's disease or other neurodegenerative disorders .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that a series of nitropyridine derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like amikacin .
  • Antiviral Research : Another investigation into pyridine-based compounds revealed promising antiviral activity against influenza viruses, indicating a potential pathway for developing new antiviral agents .
  • Cancer Treatment : A recent publication reported that certain nitropyridine derivatives showed significant cytotoxic effects on various cancer cell lines, leading to further exploration of their mechanisms of action and potential use in chemotherapy .

Mechanism of Action

The mechanism of action of Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

Methyl 2-[[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino]-3-(4-Hydroxy-2,6-Dioxo-5-Pyrimidinyl)Propenoate (Compound 10)
  • Structure: Features a cyano-substituted ethenyl group and a pyrimidinyl-dioxo moiety instead of a nitro group.
  • Key Differences: The cyano group is a moderate electron-withdrawing substituent, whereas the nitro group in the target compound is strongly electron-withdrawing. This difference may alter reactivity in cyclization or nucleophilic addition reactions.
  • Applications: Used in synthesizing α,β-didehydro-α-amino acid derivatives, suggesting utility in peptide mimetics or enzyme inhibitors.
Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)Propanoate
  • Structure: Contains an amino group at the 2-position and a fluorine atom at the 5-position of the pyridine ring.
  • Key Differences: The amino group is electron-donating, increasing the pyridine ring’s basicity compared to the nitro-substituted target compound. Fluorine’s electronegativity may improve metabolic stability but reduces electrophilicity at the pyridine ring.
  • Applications : Likely explored for pharmaceuticals due to fluorine’s bioavailability-enhancing properties.

Propanoate Ester Derivatives in Agrochemicals

[(1S,2S)-2-(4-Fluoro-2-Methyl-Phenyl)-1,3-Dimethyl-Butyl] (2S)-2-[(3-Hydroxy-4-Methoxy-Pyridine-2-Carbonyl)Amino]Propanoate
  • Structure : Includes a hydroxy-methoxy-pyridine carbonyl group and a bulky fluorophenyl-butyl chain.
  • Key Differences: The hydroxy and methoxy groups provide hydrogen-bond donors/acceptors, contrasting with the nitro group’s electron-withdrawing nature. This may influence binding to fungal respiration complex III (Qo site inhibitors).
  • Applications : Fungicidal activity, as seen in strobilurin-like compounds.
Methyl (2S)-2-[[1-(tert-Butylcarbamoyl)-2-Phenylethyl]Amino]Propanoate (MD02)
  • Structure : Contains a tert-butylcarbamoyl-phenylethyl group instead of a nitropyridinyl moiety.
  • The absence of a nitro group reduces electrophilicity, possibly favoring stability in physiological conditions.
  • Applications : Medicinal chemistry scaffolds, emphasizing protease inhibition or receptor modulation.

Structural and Functional Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties Applications References
Methyl 2-[(3-Nitropyridin-2-yl)Amino]Propanoate 3-Nitro, 2-amino-propanoate ~255.22 High electrophilicity, 98% purity Agrochemicals, medicinal chemistry
Compound 10 2-Cyano-ethenyl, pyrimidinyl-dioxo Not reported Hydrogen-bonding capacity Peptide mimetics
Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)Propanoate 2-Amino, 5-fluoro ~198.19 Enhanced metabolic stability Pharmaceuticals
[(1S,2S)-2-(4-Fluoro-2-Methyl-Phenyl)-...]Propanoate (Fungicide) Hydroxy-methoxy-pyridine, fluorophenyl-butyl ~450-500 (estimated) Lipophilic, Qo site inhibition Fungicides
MD02 tert-Butylcarbamoyl-phenylethyl ~350-400 (estimated) Aromatic stacking, stability Enzyme inhibitors

Research Findings and Implications

  • Electronic Effects: The nitro group in the target compound enhances reactivity in electrophilic aromatic substitution compared to amino or methoxy groups, which may accelerate degradation or unwanted side reactions in biological systems.
  • Biological Activity: Nitro-substituted pyridines often exhibit stronger binding to electron-deficient targets (e.g., fungal enzymes), while amino/fluoro derivatives prioritize solubility and metabolic stability.
  • Synthetic Accessibility: The target compound’s synthesis may require controlled nitration conditions to avoid over-oxidation, whereas amino or cyano derivatives are synthesized via milder nucleophilic substitutions.

Biological Activity

Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate, a compound characterized by its unique structure involving a propanoate group and a nitropyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed tables for clarity.

  • Molecular Formula: C₉H₁₁N₃O₄
  • Molecular Weight: 225.20 g/mol
  • CAS Number: 146294-95-3

The compound's structure includes a nitro group attached to a pyridine ring, which is known to influence its biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Interaction studies are essential for understanding these mechanisms. The compound is believed to exhibit its effects through:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer pathways.
  • Receptor Binding: The nitropyridine structure may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
  • Catalytic Activity: As noted in related compounds, it may serve as a catalyst in biochemical reactions, potentially enhancing metabolic processes.

Anticancer Properties

Research indicates that compounds structurally similar to this compound can act as intermediates in the synthesis of small molecule anticancer drugs. For instance, a derivative was reported to inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Toxicity and ADME Profiles

A comprehensive assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its safety and efficacy. Studies have demonstrated variable solubility and permeability profiles among related nitropyridine compounds, impacting their bioavailability and therapeutic potential .

Case Studies

  • In Vivo Studies:
    • A study involving Methyl 3-(5-nitropyridin-2-yl)urea demonstrated significant anticancer activity in mouse models, indicating that similar nitropyridine derivatives could exhibit comparable effects.
  • In Vitro Assays:
    • In vitro experiments have shown that related compounds can induce apoptosis in cancer cell lines, supporting the hypothesis that this compound may possess similar properties .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Methyl 3-(5-nitropyridin-2-yl)ureaStructureImportant intermediate for small molecule anticancer drugs
Methyl 3-cyclohexyl-2-(3-nitropyridin-2-yl)aminoStructureExhibits unique steric effects influencing its reactivity
Methyl 4-(3-nitropyridin-2-yl)aminobutanoateStructureDifferent metabolic pathways due to structural differences

This table highlights the diversity among nitropyridine derivatives and their potential biological activities.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 3-nitropyridin-2-amine with methyl 2-aminopropanoate derivatives. Key steps include:

  • Nucleophilic substitution : Reacting methyl 2-bromopropanoate with 3-nitropyridin-2-amine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the C–N bond .
  • Catalytic optimization : Use of Pd catalysts for regioselective coupling if steric hindrance occurs .
  • Yield improvement : Solvent selection (e.g., acetonitrile vs. DMF) and temperature control (reflux vs. room temperature) significantly affect yields. For example, DMF at 80°C improves yields by 15–20% compared to THF .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95% required for pharmacological studies) .
  • Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.5–8.7 (pyridine-H), δ 4.2–4.5 (CH₂–N), and δ 3.7 (ester –OCH₃) .
    • MS : ESI-MS ([M+H]⁺ expected at m/z 254.2) confirms molecular weight .
  • Elemental analysis : Match calculated vs. observed C, H, N values (e.g., C: 52.3%, H: 4.4%, N: 16.5%) .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Antimicrobial screening : Test against Gram-positive bacteria (e.g., S. aureus MIC ≤ 25 µg/mL) via broth microdilution .
  • Enzyme inhibition : Assay against COX-2 or kinases (e.g., IC₅₀ values reported for pyridine derivatives in the 1–10 µM range) .
  • Prodrug design : Ester hydrolysis studies (pH 7.4 buffer, 37°C) to evaluate stability and release of active metabolites .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-nitro group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic effects : The nitro group is a strong electron-withdrawing substituent, reducing electron density on the pyridine ring and slowing nucleophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) show a 0.3 eV increase in activation energy compared to non-nitrated analogs .
  • Steric effects : Steric hindrance at the 2-position requires bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to prevent side products .
  • Contradictions : Some studies report higher reactivity in nitropyridines due to resonance stabilization of transition states, highlighting the need for case-specific optimization .

Q. What computational strategies predict the compound’s bioavailability and metabolic pathways?

Methodological Answer:

  • QSAR models : Use molecular descriptors (e.g., logP, polar surface area) to predict intestinal absorption (calculated logP = 1.8 suggests moderate permeability) .
  • Docking studies : Glide/SP docking into COX-2 (PDB: 5KIR) reveals hydrogen bonding between the nitro group and Arg120 .
  • Metabolism prediction : CYP450 isoform screening (e.g., CYP3A4-mediated demethylation) via liver microsome assays .

Q. How can crystallography resolve discrepancies in reported tautomeric forms of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves tautomerism between enamine and imine forms. For example, a related nitropyridine derivative showed bond lengths of 1.34 Å (C=N) vs. 1.45 Å (C–N), confirming the imine tautomer .
  • Variable-temperature NMR : Monitors chemical shift changes (e.g., δ 8.5 ppm broadening at −40°C) to detect tautomeric equilibria .

Key Considerations for Researchers

  • Contradictions in data : Variations in biological activity (e.g., MIC values) may arise from impurities or tautomerism; always cross-validate with orthogonal methods .
  • Advanced modeling : Leverage QSPR/neural network tools (e.g., CC-DPS) for property prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.